This compound is classified under the category of organic compounds with a specific focus on heterocyclic compounds containing nitrogen. Its chemical identifiers include:
The compound is sourced from various chemical suppliers and databases, including Thermo Scientific and PubChem, which provide detailed specifications and availability for research purposes .
The synthesis of 2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol typically involves several key steps:
These methods may vary based on specific laboratory conditions and available reagents, but generally follow established synthetic pathways in organic chemistry.
The molecular structure of 2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol can be analyzed using various techniques such as NMR spectroscopy and X-ray crystallography.
The compound's structure can be represented by its SMILES notation: C1CN(CCN1CCO)C2=CC=C(C=C2)[N+](=O)[O-]
, indicating the arrangement of atoms and their connectivity .
2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol can participate in several chemical reactions:
These reactions highlight the compound's versatility in organic synthesis and its potential for further functionalization for specific applications.
The mechanism of action for 2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol primarily involves its interaction with biological macromolecules such as proteins or nucleic acids.
These mechanisms suggest that this compound could serve as a lead structure for drug development targeting specific biological pathways.
The physical and chemical properties of 2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
Stability | Stable under normal conditions |
These properties are crucial for understanding how the compound behaves in different environments and its suitability for various applications.
The applications of 2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol span several scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: